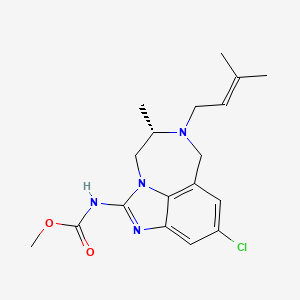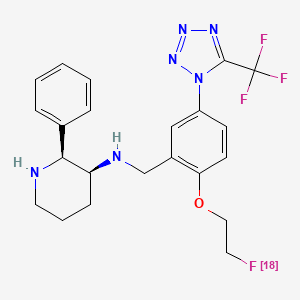
N'-Butyroyl-5-nitro-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-furamide O-butyroxime: is an organic compound with the molecular formula C9H11N3O5. It contains a furan ring substituted with a nitro group at the 5-position and an amide group at the 2-position, along with an O-butyroxime group. This compound is part of the nitrofuran class, which is known for its diverse biological activities, including antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furamide O-butyroxime typically involves the condensation of 5-nitro-2-furoic acid with appropriate amines and oximes. One common method includes the reaction of 5-nitro-2-furoyl chloride with butyroxime in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Nitro-2-furamide O-butyroxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-2-furamide O-butyroxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 5-amino-2-furamide O-butyroxime.
Substitution: Formation of halogenated derivatives of 5-Nitro-2-furamide O-butyroxime.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2-furamide O-butyroxime is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine: The compound’s potential as an antimicrobial agent is explored in medicinal chemistry. It is investigated for its efficacy against drug-resistant bacterial infections and its possible use in treating diseases like tuberculosis .
Industry: In the industrial sector, 5-Nitro-2-furamide O-butyroxime is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Nitro-2-furamide O-butyroxime involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and membranes, leading to cell death. The compound targets enzymes involved in DNA replication and repair, disrupting essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Nitrofurazone: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurantoin: Commonly used to treat urinary tract infections.
Comparison: 5-Nitro-2-furamide O-butyroxime is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different spectra of activity and potency against various microbial strains .
Eigenschaften
CAS-Nummer |
92662-80-1 |
|---|---|
Molekularformel |
C9H11N3O5 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
N'-butanoyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11N3O5/c1-2-3-7(13)10-11-9(14)6-4-5-8(17-6)12(15)16/h4-5H,2-3H2,1H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
RTDBERHQHSGXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


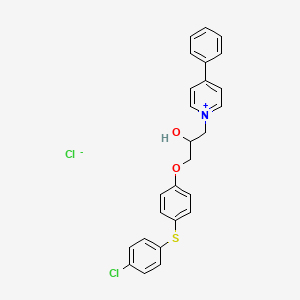

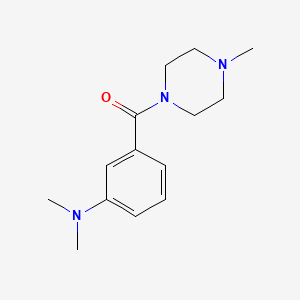
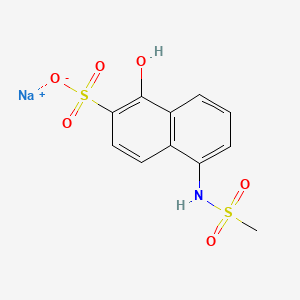
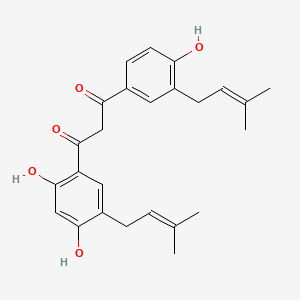
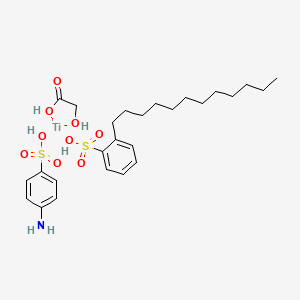
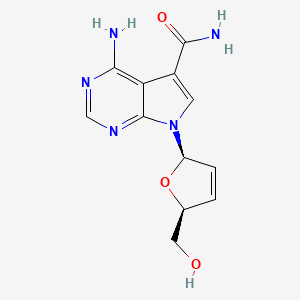

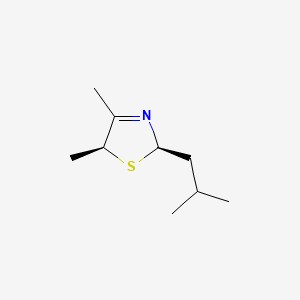
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)


